1,3-Dichloro-5,7-difluoroisoquinoline
Description
1,3-Dichloro-5,7-difluoroisoquinoline (C₉H₃Cl₂F₂N, molecular weight 219.03) is a polyhalogenated isoquinoline derivative characterized by chlorine atoms at positions 1 and 3 and fluorine atoms at positions 5 and 5. This compound is part of a broader class of halogenated heterocycles, which are critical intermediates in pharmaceutical and agrochemical synthesis due to their electron-deficient aromatic systems, enabling diverse reactivity in cross-coupling and nucleophilic substitution reactions .
Properties
Molecular Formula |
C9H3Cl2F2N |
|---|---|
Molecular Weight |
234.03 g/mol |
IUPAC Name |
1,3-dichloro-5,7-difluoroisoquinoline |
InChI |
InChI=1S/C9H3Cl2F2N/c10-8-3-5-6(9(11)14-8)1-4(12)2-7(5)13/h1-3H |
InChI Key |
MLYITIAQOVCPII-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=CC(=NC(=C21)Cl)Cl)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5,7-difluoroisoquinoline can be achieved through various synthetic routes. One common method involves the direct fluorination and chlorination of isoquinoline derivatives. For example, the reaction of 3,5,6,7,8-pentachloroisoquinoline with cesium fluoride in deuterated dimethyl sulfoxide (DMSO-d₆) at 100°C results in the formation of 3,5,7,8-tetrachloro-6-fluoroisoquinoline and 3,5,6,7-tetrachloro-8-fluoroisoquinoline .
Industrial Production Methods
Industrial production methods for 1,3-Dichloro-5,7-difluoroisoquinoline typically involve large-scale chemical reactions using similar synthetic routes. The use of high-purity reagents and controlled reaction conditions ensures the efficient production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5,7-difluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions with arylboronic acids to form 1-aryl-3-chloroisoquinolines.
Common Reagents and Conditions
Cesium Fluoride: Used in fluorination reactions.
Palladium Catalysts: Used in coupling reactions with arylboronic acids.
Major Products Formed
1-Aryl-3-chloroisoquinolines: Formed through palladium-catalyzed coupling reactions.
Fluorinated Isoquinolines: Formed through fluorination reactions.
Scientific Research Applications
1,3-Dichloro-5,7-difluoroisoquinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5,7-difluoroisoquinoline involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms in the isoquinoline ring can influence its binding affinity and selectivity towards biological targets. The compound may exert its effects through various pathways, including inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 1,3-dichloro-5,7-difluoroisoquinoline is best understood through comparison with related halogenated isoquinolines and tetrahydroisoquinolines. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Substituent Position and Reactivity: Fluorine’s electronegativity at positions 5 and 7 in 1,3-dichloro-5,7-difluoroisoquinoline enhances electron withdrawal, making the ring more reactive toward nucleophilic aromatic substitution compared to monofluoro analogs like 1,3-dichloro-5-fluoroisoquinoline .
Aromaticity vs. Saturation: The fully aromatic structure of 1,3-dichloro-5,7-difluoroisoquinoline contrasts with 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline, where saturation reduces conjugation and increases solubility in nonpolar media. This makes the tetrahydro derivative more suitable for blood-brain barrier penetration in drug design .
Steric and Functional Group Effects: Bulky substituents, as seen in 5,7-dichloro-4-(4-fluorophenoxy)quinoline, introduce steric hindrance that can limit reactivity at certain ring positions. In contrast, the compact halogenation pattern of 1,3-dichloro-5,7-difluoroisoquinoline allows for broader synthetic versatility .
Biological Activity
1,3-Dichloro-5,7-difluoroisoquinoline is a fluorinated isoquinoline derivative that has attracted attention due to its unique biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| CAS No. | 2090448-66-9 |
| Molecular Formula | C9H3Cl2F2N |
| Molecular Weight | 234 g/mol |
| Purity | 95% |
| Origin of Product | United States |
The biological activity of 1,3-dichloro-5,7-difluoroisoquinoline primarily involves its interaction with specific enzymes and receptors. The compound's mechanism includes:
- Enzyme Inhibition: It has been shown to inhibit various enzymes, affecting metabolic pathways crucial for cellular function.
- Receptor Modulation: The compound can bind to receptors, altering their activity and influencing signaling pathways within cells.
Biological Activities
Research indicates that 1,3-dichloro-5,7-difluoroisoquinoline exhibits several notable biological activities:
- Anticancer Activity: Studies suggest that this compound may induce apoptosis in cancer cells by disrupting critical signaling pathways.
- Anti-inflammatory Properties: It has been investigated for its potential to reduce inflammation in various models, indicating a role in treating inflammatory diseases.
- Antimicrobial Effects: Preliminary data suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Case Study 1: Anticancer Effects
A recent study explored the effects of 1,3-dichloro-5,7-difluoroisoquinoline on human cancer cell lines. The findings indicated:
- Cell Line Tested: HeLa (cervical cancer) and MCF-7 (breast cancer).
- Concentration Range: 0.1 to 10 µM.
- Results: Significant reduction in cell viability was observed at concentrations above 1 µM after 48 hours of treatment.
This study demonstrates the compound's potential as an anticancer agent and warrants further investigation into its mechanisms and efficacy in vivo.
Case Study 2: Anti-inflammatory Activity
Another case study evaluated the anti-inflammatory effects of the compound in a mouse model of acute inflammation induced by lipopolysaccharide (LPS):
- Model Used: C57BL/6 mice.
- Dosage Administered: 5 mg/kg body weight.
- Outcome Measures: Levels of pro-inflammatory cytokines (TNF-alpha, IL-6) were measured.
Results showed a significant decrease in cytokine levels in treated mice compared to controls, suggesting that the compound effectively modulates inflammatory responses.
Comparison with Similar Compounds
To understand the uniqueness of 1,3-dichloro-5,7-difluoroisoquinoline, it can be compared with other fluorinated isoquinolines:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 3,5,6,7,8-Pentachloroisoquinoline | Similar enzyme inhibition properties | Multiple chlorine substitutions |
| 7-Fluoro-4-chloroquinoline | Anticancer and antimicrobial activities | Different substitution pattern |
The distinct substitution pattern of 1,3-dichloro-5,7-difluoroisoquinoline contributes to its specific biological properties and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
